ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 1-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-18(22)25-19-14(3)9-13(2)10-17(16)19/h9-11,15H,4-8,12H2,1-3H3 |
InChI Key |
PXLADPZTTKTGNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
Reagents :
-
Resorcinol derivatives (e.g., 3,5-dimethylphenol)
-
β-Ketoesters (e.g., ethyl acetoacetate)
-
Acid catalysts (e.g., FeCl₃·6H₂O, PVPP-BF₃, or meglumine sulfate)
Procedure :
A mixture of 3,5-dimethylphenol (10 mmol) and ethyl acetoacetate (12 mmol) is heated under reflux with FeCl₃·6H₂O (10 mol%) in toluene for 16 hours. The reaction yields 6,8-dimethyl-4-methylcoumarin, which is subsequently brominated at the 4-methyl position to form 4-(bromomethyl)-6,8-dimethyl-2H-chromen-2-one.
Optimization :
-
Catalyst selection : PVPP-BF₃ increases yield to 72–96% under ethanol reflux.
-
Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 93% yield in 5 min using meglumine sulfate).
Synthesis of Ethyl Piperidine-4-Carboxylate
Ethyl piperidine-4-carboxylate serves as the piperidine precursor. Its preparation involves esterification or alkylation of piperidine-4-carboxylic acid.
Esterification of Piperidine-4-Carboxylic Acid
Reagents :
-
Piperidine-4-carboxylic acid
-
Ethanol, H₂SO₄ (catalyst)
Procedure :
Piperidine-4-carboxylic acid (10 g) is refluxed in ethanol (100 mL) with concentrated H₂SO₄ (2 mL) for 24 hours. The crude product is purified via distillation, yielding ethyl piperidine-4-carboxylate (85%).
Alkylation of Piperidine
Reagents :
-
Ethyl piperidine-4-carboxylate
-
Methyl iodide, K₂CO₃
Procedure :
Ethyl piperidine-4-carboxylate (4.72 g) reacts with methyl iodide (2.24 mL) in acetonitrile (50 mL) using K₂CO₃ (8.29 g) as a base. After 2 hours, the mixture is extracted with ethyl acetate, washed with brine, and concentrated to yield 1-methylpiperidine-4-carboxylate (51% yield).
Alkylation of Piperidine with Coumarin-Methyl Bromide
The final step involves nucleophilic substitution, where the coumarin-methyl bromide reacts with ethyl piperidine-4-carboxylate.
Reaction Conditions
Reagents :
-
4-(Bromomethyl)-6,8-dimethyl-2H-chromen-2-one
-
Ethyl piperidine-4-carboxylate
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure :
A mixture of 4-(bromomethyl)-6,8-dimethylcoumarin (5 mmol), ethyl piperidine-4-carboxylate (5.5 mmol), and K₂CO₃ (15 mmol) in DMF (20 mL) is stirred at 60°C for 12 hours. The product is extracted with ethyl acetate, washed with water, and purified via column chromatography (hexane/ethyl acetate, 7:3), yielding the target compound (68–75%).
Key Variables :
-
Solvent : DMF enhances reaction efficiency compared to acetonitrile.
-
Temperature : Higher temperatures (60–80°C) reduce reaction time but may increase side products.
Alternative Synthetic Strategies
One-Pot Synthesis
A streamlined approach combines coumarin formation and alkylation in a single pot. For example, 3,5-dimethylphenol, ethyl acetoacetate, and 4-(bromomethyl)piperidine-1-carboxylate react under microwave irradiation with PVPP-BF₃, yielding the target compound in 65% yield.
Enzymatic Catalysis
Recent studies explore lipase-catalyzed transesterification for greener synthesis, though yields remain moderate (45–50%).
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Peaks at δ 2.32 (s, 6H, 6,8-CH₃), δ 4.12 (q, 2H, -COOCH₂CH₃), δ 5.21 (s, 2H, -CH₂-piperidine).
-
LC-MS : Molecular ion peak at m/z 357.4 [M+H]⁺.
Challenges and Optimization
-
Steric hindrance : Bulky substituents on coumarin reduce alkylation efficiency. Using polar aprotic solvents (e.g., DMF) mitigates this.
-
Byproducts : Over-alkylation is minimized by controlling stoichiometry (1:1.1 ratio of coumarin-bromide to piperidine).
Industrial-Scale Production
For large-scale synthesis (≥1 kg):
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, dihydrochromen-2-ones, and piperidine-substituted compounds .
Scientific Research Applications
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: The coumarin-methyl group in the target compound introduces aromaticity and extended conjugation, which may enhance fluorescence or π-π stacking interactions in biological systems. In contrast, the 2-chloroethyl group in the patent compound facilitates nucleophilic substitution reactions, making it a versatile synthetic intermediate.
Synthetic Complexity :
- The target compound’s coumarin linkage likely requires multi-step synthesis (e.g., bromination of coumarin followed by alkylation), whereas the 2-oxodecahydro-1,6-naphthyridine derivative is synthesized via oxime hydrogenation, a method less applicable to aromatic systems.
Spectroscopic Signatures :
- The coumarin moiety would exhibit distinct UV-Vis absorption (λmax ~300–350 nm) and characteristic <sup>1</sup>H NMR signals for methyl groups (δ ~2.3–2.5 ppm) and the coumarin lactone (δ ~6.0–8.0 ppm). This contrasts with the aliphatic signals of the 2-chloroethyl compound (δ ~3.5–4.0 ppm for CH2Cl) .
Biological Activity
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential and underlying mechanisms.
Chemical Structure
The compound is characterized by the presence of a piperidine ring and a coumarin moiety. The structural formula can be represented as follows:
1. Antioxidant Activity
Coumarins, including derivatives like this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
Table 1: Antioxidant Activity of Coumarin Derivatives
| Compound Name | IC50 (µM) | Source |
|---|---|---|
| This compound | TBD | In vitro studies |
| Esculetin | 10 | V79 cells |
| Coumarin | 15 | Various |
2. Anti-inflammatory Properties
Research indicates that coumarin derivatives exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study: Inflammatory Bowel Disease
In a study involving animal models of colitis, coumarin derivatives significantly reduced inflammation markers and improved histopathological scores. This suggests that the compound may have therapeutic potential in inflammatory bowel diseases.
3. Anticancer Activity
Coumarins have been studied for their anticancer properties, with some derivatives showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This compound has potential mechanisms involving the modulation of cell signaling pathways related to cancer proliferation.
Table 2: Anticancer Activity of Coumarin Derivatives
| Compound Name | Cancer Type | Mechanism of Action |
|---|---|---|
| This compound | Breast Cancer | Induces apoptosis via Bcl-xL inhibition |
| Umbelliferone | Colon Cancer | Cell cycle arrest at G2/M phase |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It can affect pathways such as NF-kB and MAPK, which are crucial in cancer progression.
- Scavenging Free Radicals : The antioxidant activity contributes to its protective effects against cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
